UniPR1447

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

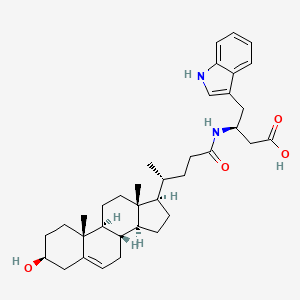

C36H50N2O4 |

|---|---|

Molecular Weight |

574.8 g/mol |

IUPAC Name |

(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |

InChI |

InChI=1S/C36H50N2O4/c1-22(8-13-33(40)38-25(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-26(39)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,9,21-22,25-26,28-31,37,39H,8,10-20H2,1-3H3,(H,38,40)(H,41,42)/t22-,25+,26+,28+,29-,30+,31+,35+,36-/m1/s1 |

InChI Key |

DYQSTAGJKVMDAE-LWIYDJPKSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O)[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C |

Canonical SMILES |

CC(CCC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O)C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

UniPR1447: A Technical Guide to its Mechanism of Action as a Dual EphA2/EphB2 Antagonist

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of UniPR1447, a dual antagonist of the Ephrin type-A receptor 2 (EphA2) and Ephrin type-B receptor 2 (EphB2). The information presented herein is compiled from published research, focusing on the molecular interactions, binding affinities, and the subsequent effects on cellular signaling pathways.

Core Mechanism of Action

This compound functions as a competitive antagonist for the EphA2 and EphB2 receptors.[1] Its mechanism is centered on its ability to occupy the ligand-binding domain of these receptors, thereby preventing the binding of their natural ephrin ligands. This inhibition blocks the initiation of downstream signaling cascades that are typically triggered by Eph receptor activation.

Molecular modeling and dynamics simulations have revealed that this compound docks into a wide hydrophobic channel on the Eph receptors.[1][2] This binding pocket is the same one targeted by the G-H loop of the native ephrin ligands. A critical interaction for its binding is the formation of a salt bridge between the carboxylate group of this compound's L-β-homotryptophan moiety and a highly conserved arginine residue (Arg103) present in both EphA2 and EphB2.[2]

Quantitative Data Summary

The binding affinity and inhibitory concentration of this compound have been quantified through various biochemical assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Receptor | Value (µM) | Reference |

| Binding Affinity (Ki) | EphA2 | 1.4 | [1][2] |

| EphB2 | 2.6 | [1][2] |

Table 1: Binding Affinity of this compound for EphA2 and EphB2 Receptors.

| Parameter | Assay | Value (µM) | Reference |

| Inhibitory Concentration (IC50) | EphA2-ephrin-A1 binding | 6.6 | [1][3][4] |

Table 2: Inhibitory Concentration of this compound.

Signaling Pathways

This compound, by antagonizing EphA2 and EphB2, inhibits both ligand-dependent and, potentially, aspects of ligand-independent signaling. Eph receptors are key regulators of a multitude of cellular processes, and their dysregulation is implicated in cancer progression.

EphA2 Signaling: In many cancers, EphA2 is overexpressed and can signal in a ligand-independent manner, promoting cell migration, invasion, and metastasis through pathways involving AKT and MAPK/RSK.[5] Ligand-dependent activation, conversely, can lead to tumor-suppressive effects. By blocking the ligand-binding domain, this compound is expected to primarily inhibit the ligand-dependent signaling pathways.

EphB2 Signaling: EphB2 is involved in processes such as cell adhesion, migration, and the formation of excitatory synapses.[6] Its role in cancer is complex, acting as either a tumor suppressor or promoter depending on the context.[7] Inhibition by this compound would modulate these diverse signaling outcomes.

Caption: Inhibition of Eph Receptor Signaling by this compound.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

ELISA-based Binding Assay

This assay was employed to determine the ability of this compound to inhibit the binding of ephrin-A1 to the EphA2 receptor.

-

Plate Coating: 96-well plates are coated with the EphA2 receptor.

-

Blocking: The plates are blocked to prevent non-specific binding.

-

Incubation: Increasing concentrations of this compound (from 1.6 to 50 µM) are added to the wells, followed by the addition of biotinylated ephrin-A1-Fc at a concentration equal to its dissociation constant (KD).[1][4]

-

Detection: The amount of bound biotinylated ephrin-A1-Fc is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

-

Analysis: The absorbance is measured, and the data are used to construct a displacement curve to calculate the IC50 value.

Caption: Workflow for the ELISA-based binding assay.

Molecular Dynamics (MD) Simulations

MD simulations were utilized to investigate the binding mode of this compound with the EphA2 and EphB2 receptors at an atomic level.[2]

-

System Setup: The crystal structures of the EphA2 and EphB2 ligand-binding domains are used. This compound is docked into the binding site of each receptor.

-

Solvation: The protein-ligand complexes are solvated in a water box (e.g., using the TIP3P water model) and neutralized with counter-ions (e.g., Na+).[2]

-

Force Field: A suitable force field, such as OPLS4, is applied to the system.[2]

-

Equilibration: The system undergoes an equilibration phase (e.g., 13 ns), during which the temperature is gradually raised to 300 K, and constraints on the heavy atoms of the ligand and protein are progressively reduced.[2]

-

Production Run: Long-timescale MD simulations (on the microsecond scale) are performed to sample the conformational space of the protein-ligand complex.

-

Analysis: The trajectories are analyzed to determine the stable binding poses, key intermolecular interactions, and to reconstruct the conformational free-energy surface of the binding state.[1]

MTT Cell Proliferation Assay

This assay was used to assess the effect of this compound on the proliferation of glioblastoma (GBM) U251 cells.

-

Cell Seeding: U251 cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: The cells are treated with this compound at a specific concentration (e.g., 30 µM) or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: At each time point, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable, metabolically active cells.

It is noteworthy that in the published study, this compound did not demonstrate a significant effect on the growth of U251 GBM cells at a concentration of 30 µM.[2]

Conclusion

This compound is a well-characterized dual antagonist of the EphA2 and EphB2 receptors. Its mechanism of action is based on competitive inhibition of the ligand-binding domain, with a clear binding mode elucidated through molecular dynamics simulations. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this and related compounds for therapeutic applications targeting Eph receptor signaling.

References

- 1. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. uniprot.org [uniprot.org]

- 7. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]

UniPR1447: A Technical Whitepaper on a Dual EphA2 and EphB2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of UniPR1447, a molecule identified as a dual antagonist of the Erythropoietin-producing hepatocellular carcinoma (Eph) receptors EphA2 and EphB2. The Eph receptor family, the largest subfamily of receptor tyrosine kinases (RTKs), plays a crucial role in a multitude of physiological and pathological processes, including embryonic development, tissue regeneration, and cancer progression.[1][2] The deregulation of EphA2 and EphB2 signaling, in particular, has been linked to the onset and advancement of various cancers, making them attractive targets for therapeutic intervention.[1][2][3] this compound represents a valuable chemical tool for investigating the complex biology of these receptors and serves as a prototypical scaffold for the development of more selective Eph receptor modulators.

Quantitative Data Summary

This compound has been characterized as a competitive antagonist that interferes with the binding of the natural ephrin ligands to both EphA2 and EphB2 receptors. Its inhibitory activity has been quantified through various biochemical assays, with the key data summarized below.

| Parameter | EphA2 Receptor | EphB2 Receptor | Reference |

| IC₅₀ | 6.6 µM (against ephrin-A1 binding) | Not Reported | [1][4][5][6] |

| Kᵢ (Inhibitory Constant) | 1.4 µM | 2.6 µM | [1] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the binding of biotinylated ephrin-A1-Fc to the EphA2 receptor.

-

Kᵢ (Inhibitory Constant): A more robust measure of binding affinity, determined through nonlinear regression analysis of saturation curves in the presence of the inhibitor. The similar Kᵢ values indicate that this compound has a comparable affinity for both EphA2 and EphB2.[1]

Molecular Mechanism and Binding Mode

This compound is a conjugate of 3β-hydroxy Δ⁵-cholenic acid and L-β-homotryptophan.[1][5] Molecular docking and extensive molecular dynamics (MD) simulations have elucidated the binding mode of this compound within the ligand-binding domains of both EphA2 and EphB2.[1]

The molecule positions its steroidal scaffold (3β-hydroxy Δ⁵-cholenic acid) into the large, hydrophobic channel on the Eph receptor, the same pocket that is typically occupied by the G-H loop of the native ephrin ligands.[1] The antagonism is further stabilized by a critical electrostatic interaction. The carboxylate group of the L-β-homotryptophan moiety forms a salt bridge with the side chain of a highly conserved arginine residue, Arg103, present in both EphA2 and EphB2.[1] This dual-interaction mechanism effectively blocks the binding site and prevents the receptor's activation by its cognate ephrin ligand.

Experimental Protocols

The characterization of this compound involved several key experimental and computational methodologies.

ELISA-Based Competitive Binding Assay

This assay was used to determine the IC₅₀ value of this compound by measuring its ability to compete with ephrin-A1 for binding to the EphA2 receptor.

Methodology:

-

Plate Coating: High-binding 96-well plates are coated with the recombinant EphA2 receptor extracellular domain.

-

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

-

Competitive Binding: A fixed concentration of biotinylated ephrin-A1-Fc (corresponding to its Kᴅ value) is added to the wells simultaneously with increasing concentrations of this compound (e.g., from 1.6 to 50 μM).[1][5]

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Detection: The plate is washed to remove unbound reagents. Streptavidin-conjugated horseradish peroxidase (HRP) is then added, which binds to the biotinylated ephrin-A1-Fc captured by the receptor.

-

Signal Generation: After another wash, a chromogenic HRP substrate (like TMB) is added. The HRP enzyme catalyzes a color change.

-

Quantification: The reaction is stopped, and the absorbance is read using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.

-

Data Analysis: A displacement curve is generated by plotting absorbance against the logarithm of this compound concentration. The IC₅₀ value is calculated from this curve.[1][5]

Determination of Inhibitory Constant (Kᵢ)

To obtain a more precise measure of affinity, Kᵢ values were determined by analyzing the effect of this compound on the saturation binding curves of ephrins to their receptors.

Methodology:

-

Assay Setup: An ELISA-based setup similar to the one above is used, with plates coated with either EphA2 or EphB2 receptors.

-

Saturation Curves: Saturation curves are generated by adding increasing concentrations of biotinylated ephrin-A1-Fc (for EphA2) or biotinylated ephrin-B1-Fc (for EphB2) to the wells.

-

Inhibition Analysis: This process is repeated in the presence of several different fixed concentrations of this compound (e.g., 3 µM to 30 µM).[1]

-

Data Collection: Absorbance is measured for each ephrin concentration at each this compound concentration.

-

Nonlinear Regression: The resulting data sets (saturation curves shifted by the inhibitor) are fitted using a nonlinear regression analysis model. This global fitting allows for a robust calculation of the inhibitory constant (Kᵢ) for this compound against each receptor.[1]

Molecular Dynamics (MD) Simulations

MD simulations were employed to explore the conformational space and stability of the this compound-receptor complexes, providing insights that complement the experimental data.

Methodology:

-

System Preparation: The three-dimensional structures of this compound and the EphA2/EphB2 ligand-binding domains are prepared. This compound is docked into the binding site of each receptor to generate initial complex structures.[1]

-

Solvation: The receptor-ligand complexes are placed in an orthorhombic box and solvated with a water model (e.g., TIP3P). Ions are added to neutralize the system.[5]

-

Equilibration: The system undergoes an equilibration phase. This involves a gradual heating to the target temperature (e.g., 300 K) while applying constraints to the protein and ligand heavy atoms, which are then slowly released.[5]

-

Production Run: Following equilibration, the constraints are removed, and a long-timescale simulation (on the order of microseconds) is run. This simulation calculates the trajectories of all atoms over time based on a defined force field (e.g., OPLS4).[1][5]

-

Trajectory Analysis: The resulting trajectories are analyzed to reconstruct the conformational free-energy surface (FES) of the binding state. This analysis reveals the most stable binding poses and the key interactions that maintain the complex.[1][7]

Inhibited Signaling Pathways

By blocking the binding of ephrin ligands, this compound prevents the activation of Eph receptor forward signaling. This canonical pathway involves receptor clustering, autophosphorylation of tyrosine residues in the kinase domain, and the recruitment of downstream signaling molecules that mediate various cellular responses, including cell migration, adhesion, and proliferation.[3]

EphA2 Forward Signaling

Upon binding ephrin-A1, EphA2 receptors cluster and autophosphorylate. This activation can lead to the recruitment of signaling proteins that modulate the activity of Rho family GTPases, impacting the actin cytoskeleton. Furthermore, activated EphA2 can inhibit the Ras/ERK pathway, which is often associated with cell growth, and can also suppress the Akt-mTOR pathway.[8] this compound, by preventing ephrin-A1 binding, inhibits these tumor-suppressive functions of the activated receptor.

EphB2 Forward Signaling

Similarly, the binding of an ephrin-B ligand to the EphB2 receptor induces receptor autophosphorylation and triggers downstream signaling cascades. EphB2 forward signaling plays a role in cell repulsion and can influence pathways like the ERK pathway to modulate cellular behavior.[9] this compound's antagonism prevents the initiation of these signaling events.

References

- 1. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | EphA2/EphB2拮抗剂 | CAS 1809170-68-0 | 美国InvivoChem [invivochem.cn]

- 7. researchgate.net [researchgate.net]

- 8. EphA Receptor Signaling – Complexity and Emerging Themes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eph Receptor Signaling and Ephrins - PMC [pmc.ncbi.nlm.nih.gov]

UniPR1447: A Technical Guide to its Synthesis, Structure, and Dual Antagonistic Action on EphA2 and EphB2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of UniPR1447, a dual antagonist of the EphA2 and EphB2 receptors. The information presented herein is intended to support further research and development efforts in the field of oncology and related therapeutic areas where Eph receptor signaling plays a critical role.

Chemical Structure and Properties

This compound is a conjugate of 3β-hydroxy Δ5-cholenic acid and L-β-homotryptophan. The chemical structure is depicted below:

(A 2D chemical structure image of this compound would be placed here in a full whitepaper, but cannot be generated in this format.)

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a direct coupling of 3β-hydroxy Δ5-cholenic acid with L-β-homotryptophan hydrochloride. The process involves the activation of the carboxylic acid moiety of the cholenic acid derivative, followed by nucleophilic attack from the amino group of the L-β-homotryptophan.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Biological Activity

This compound functions as a dual antagonist for the EphA2 and EphB2 receptors. Its inhibitory activity has been quantified through biochemical assays, providing key metrics for its potency.

Quantitative Data Summary

| Parameter | Value | Target | Notes |

| Ki | 1.4 µM | EphA2 | Determined by nonlinear regression analysis of saturation binding curves.[1] |

| Ki | 2.6 µM | EphB2 | Determined by nonlinear regression analysis of saturation binding curves.[1] |

| IC50 | 6.6 µM | EphA2-ephrin-A1 binding | Represents the concentration for 50% inhibition of ephrin-A1 binding to EphA2. |

| Log Doct | 4.6 ± 0.10 | - | Distribution coefficient, indicating its lipophilicity. |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Activation of 3β-hydroxy Δ5-cholenic acid:

-

Dissolve 3β-hydroxy Δ5-cholenic acid in anhydrous N,N-dimethylformamide (DMF) and cool the solution.

-

Add 1.2 equivalents of O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) to the chilled solution to form the activated O-benzotriazol-1-yl-ester.

-

-

Coupling Reaction:

-

Without isolating the activated ester, directly add L-β-homotryptophan hydrochloride to the reaction mixture.

-

Allow the reaction to proceed to completion.

-

-

Purification:

-

Purify the crude product using silica gel column chromatography to yield this compound (reported yield of 65%).[1]

-

Competitive Binding Assay for Ki Determination

The inhibitory constant (Ki) of this compound against EphA2 and EphB2 was determined using a competitive binding assay.

-

Plate Preparation:

-

Immobilize the recombinant EphA2-Fc or EphB2-Fc on the surface of a high-binding microplate.

-

-

Competition:

-

Add increasing concentrations of this compound (from 3 to 30 µM) to the wells containing the immobilized receptors.

-

Incubate to allow for the binding of this compound to the receptors.

-

-

Ligand Binding:

-

Add a constant concentration of biotinylated ephrin-A1-Fc (for EphA2) or biotinylated ephrin-B2-Fc (for EphB2) to the wells.

-

Incubate to allow the biotinylated ligand to bind to the receptors that are not occupied by this compound.

-

-

Detection:

-

Wash the wells to remove unbound reagents.

-

Add a streptavidin-conjugated enzyme (e.g., horseradish peroxidase).

-

Add a suitable substrate to generate a detectable signal.

-

-

Data Analysis:

-

Measure the signal intensity, which is inversely proportional to the amount of this compound bound to the receptor.

-

Perform a nonlinear regression analysis of the saturation binding curves to calculate the Ki values.[1]

-

Signaling Pathways

This compound exerts its biological effects by antagonizing the EphA2 and EphB2 receptors, thereby inhibiting their downstream signaling pathways. These pathways are crucial in various cellular processes, and their dysregulation is implicated in cancer progression.

EphA2 and EphB2 Downstream Signaling

Caption: this compound antagonism of EphA2/B2 signaling.

References

UniPR1447: A Technical Guide to its Role in Inhibiting Ephrin Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of UniPR1447, a small molecule antagonist of Ephrin (Eph) receptors. The document elucidates the mechanism of action of this compound, with a focus on its role as a competitive inhibitor of ephrin binding to Eph receptors. While direct quantitative data for the interaction of this compound with EphA4 is not currently available in published literature, this guide presents comprehensive data on its binding affinity and inhibitory constants for the closely related EphA2 and EphB2 receptors. Detailed experimental protocols for assessing Eph receptor-ephrin binding inhibition are provided, alongside visualizations of the EphA4 signaling pathway and the experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, neuroscience, and drug development who are interested in the therapeutic potential of targeting the Eph-ephrin signaling axis.

Introduction to the Eph-Ephrin Signaling System

The Eph receptors constitute the largest family of receptor tyrosine kinases (RTKs) and, along with their ligands, the ephrins, play pivotal roles in a wide array of physiological and pathological processes.[1] This signaling axis is fundamental to embryonic development, particularly in the nervous system, where it governs axon guidance, cell migration, and synaptic plasticity.[1] In adult tissues, the Eph-ephrin system is implicated in tissue homeostasis, angiogenesis, and stem cell regulation. Dysregulation of Eph-ephrin signaling has been linked to various diseases, including cancer and neurological disorders.

Eph receptors are classified into two subfamilies, EphA and EphB, based on their sequence homology and binding affinity for either the ephrin-A (GPI-anchored) or ephrin-B (transmembrane) ligands.[1] The interaction between Eph receptors and ephrins is typically initiated by direct cell-cell contact, leading to bidirectional signaling into both the receptor-bearing (forward signaling) and the ligand-bearing (reverse signaling) cells.

The EphA4 receptor is a notable member of this family due to its promiscuous binding to both ephrin-A and ephrin-B ligands.[1] This broad ligand specificity allows EphA4 to participate in a diverse range of cellular processes. Overactivation of EphA4 signaling has been associated with the inhibition of axonal regeneration after spinal cord injury and may contribute to neurodegenerative diseases.[2]

This compound: A Competitive Antagonist of Eph-Ephrin Interaction

This compound is a small molecule designed to inhibit the interaction between Eph receptors and their ephrin ligands. It functions as a competitive antagonist, binding to the ligand-binding domain of Eph receptors and thereby preventing the binding of endogenous ephrins.[3] This inhibitory action blocks the initiation of both forward and reverse signaling cascades.

Mechanism of Action

The inhibitory effect of this compound is achieved through its binding to the hydrophobic channel within the ligand-binding domain of the Eph receptor, a site typically occupied by the G-H loop of the ephrin ligand.[3] By occupying this pocket, this compound sterically hinders the approach and binding of ephrins, effectively antagonizing the receptor. Molecular docking and simulation studies have elucidated the binding mode of this compound, revealing key interactions that contribute to its affinity.[4]

Quantitative Data on this compound Binding and Inhibition

While specific quantitative data for the binding of this compound to the EphA4 receptor is not available in the current body of scientific literature, extensive studies have been conducted on the closely related EphA2 and EphB2 receptors. The following tables summarize the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound for these receptors.

| Receptor | Ligand | Parameter | Value (µM) | Reference |

| EphA2 | ephrin-A1 | IC50 | 6.6 | [3][4][5] |

| EphA2 | ephrin-A1 | Ki | 1.4 | [3] |

| EphB2 | ephrin-B1 | Ki | 2.6 | [3] |

Table 1: Inhibitory Activity of this compound on EphA2 and EphB2 Receptors.

Experimental Protocols

This section provides a detailed methodology for an enzyme-linked immunosorbent assay (ELISA) to assess the inhibitory effect of this compound on ephrin binding to EphA4. This protocol is adapted from established methods for studying Eph-ephrin interactions.

EphA4-ephrin Binding Inhibition ELISA

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of an ephrin ligand to the EphA4 receptor.

Materials:

-

Recombinant human EphA4-Fc chimera

-

Recombinant human ephrin-A1-Fc or ephrin-B2-Fc chimera, biotinylated

-

This compound

-

96-well high-binding microplates

-

Coating buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

-

Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)

-

Assay buffer (e.g., 1% BSA in PBS-T)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dilute the recombinant EphA4-Fc in coating buffer to a final concentration of 2 µg/mL.

-

Add 100 µL of the diluted EphA4-Fc solution to each well of a 96-well microplate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Inhibitor Incubation:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add 50 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

-

Incubate for 1 hour at room temperature.

-

-

Ligand Binding:

-

Dilute the biotinylated ephrin-Fc in assay buffer to a concentration corresponding to its Kd for EphA4 (if known) or a pre-determined optimal concentration.

-

Add 50 µL of the diluted biotinylated ephrin-Fc to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Detection:

-

Dilute the Streptavidin-HRP conjugate in assay buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted Streptavidin-HRP to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

-

Development and Measurement:

-

Add 100 µL of TMB substrate to each well.

-

Incubate at room temperature in the dark until sufficient color development (typically 15-30 minutes).

-

Add 50 µL of stop solution to each well to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no EphA4 coating) from all readings.

-

Plot the absorbance as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing the Core Concepts

EphA4 Signaling Pathway

The following diagram illustrates the forward signaling pathway initiated by the binding of an ephrin ligand to the EphA4 receptor. Activation of EphA4 leads to the recruitment and activation of downstream effectors, primarily modulating the actin cytoskeleton through the RhoA/ROCK pathway.

Caption: EphA4 forward signaling pathway.

Experimental Workflow for this compound Inhibition Assay

The following diagram outlines the key steps in the experimental workflow to determine the inhibitory activity of this compound.

Caption: ELISA workflow for this compound inhibition.

Logical Relationship of this compound Inhibition

This diagram illustrates the competitive inhibitory relationship between this compound and ephrin ligands for the EphA4 receptor binding site.

Caption: Competitive inhibition by this compound.

Conclusion

This compound represents a promising small molecule tool for the investigation and potential therapeutic targeting of the Eph-ephrin signaling pathway. Its mechanism as a competitive antagonist of ephrin binding offers a clear rationale for its biological activity. While further studies are required to specifically quantify its interaction with the EphA4 receptor, the existing data on its potent inhibition of EphA2 and EphB2 underscore its potential as a pan-Eph receptor inhibitor. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the role of this compound and the broader implications of Eph receptor antagonism in various disease contexts.

References

Technical Whitepaper: An Examination of UniPR1447 and its Interaction with Glioblastoma Cells

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a technical overview of the available research on the compound UniPR1447, with a specific focus on its interaction with glioblastoma (GBM) cells. This compound is identified as a dual antagonist of the EphA2 and EphB2 receptors. This paper summarizes the existing quantitative data on its binding affinities and critically evaluates its observed effect on glioblastoma cell proliferation based on published literature. Detailed experimental protocols for relevant assays and visualizations of the pertinent signaling pathway and experimental workflow are provided to offer a comprehensive resource for researchers in the field of neuro-oncology and cancer drug development.

Introduction to this compound

This compound is a synthetic compound designed as a dual antagonist for the EphA2 and EphB2 receptors. The Eph (erythropoietin-producing hepatocellular carcinoma) receptors are the largest family of receptor tyrosine kinases and are implicated in a variety of cellular processes, including cell proliferation, migration, and adhesion. Dysregulation of Eph receptor signaling has been linked to the progression of several cancers, including glioblastoma. As such, the development of antagonists for these receptors is an area of active research.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound that have been determined experimentally.

| Parameter | Receptor/Assay | Value | Source |

| IC50 | EphA2-ephrin-A1 binding | 6.6 μM | [1] |

| Ki | EphA2 | 1.4 μM | [1] |

| Ki | EphB2 | 2.6 μM | [1] |

| Effect on Cell Proliferation | U251 Glioblastoma Cells (30 μM) | No significant effect | [1] |

Effect on Glioblastoma Cell Proliferation

A study investigating the effects of this compound on the U251 glioblastoma cell line found that the compound did not significantly inhibit cell proliferation at a concentration of 30 μM, as measured by an MTT assay.[1] In the same study, a related compound, UniPR1449, demonstrated a complete blockage of GBM cell growth at the same concentration, highlighting the specificity of the molecular interactions required for anti-proliferative effects.[1]

Experimental Protocols

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

U251 Glioblastoma cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: U251 cells are harvested and seeded into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: this compound is diluted to the desired concentrations in culture medium. The old medium is removed from the wells and 100 µL of the medium containing the test compound is added. A control group with vehicle (e.g., 0.3% DMSO) is also included.

-

Incubation: The cells are incubated with the compound for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, 10 µL of MTT reagent is added to each well.

-

Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: 100 µL of solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the control group to determine the percentage of cell viability.

Signaling Pathways and Visualizations

While this compound did not show a direct effect on glioblastoma cell proliferation in the cited study, its targets, the EphA2 and EphB2 receptors, are known to be involved in signaling pathways that can influence cell growth and survival.

EphA2 Signaling Pathway

The following diagram illustrates a simplified overview of the EphA2 signaling pathway, which can be activated by its ligand, ephrin-A1.

Caption: Simplified EphA2 signaling pathway.

Experimental Workflow for Compound Screening

The following diagram illustrates a typical workflow for screening compounds for their effects on glioblastoma cell proliferation.

Caption: Workflow for assessing cell proliferation.

Conclusion

The available evidence suggests that while this compound is an effective dual antagonist of the EphA2 and EphB2 receptors, it does not significantly inhibit the proliferation of the U251 glioblastoma cell line at the concentrations tested. This highlights the complexity of targeting Eph receptors for anti-cancer therapy and underscores the importance of further research to elucidate the specific downstream signaling events that are critical for inhibiting glioblastoma cell growth. The methodologies and pathway diagrams provided in this document serve as a resource for the continued investigation of novel therapeutic agents for glioblastoma.

References

UniPR1447: A Technical Whitepaper on its Discovery and Early-Stage Development as a Dual EphA2/EphB2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial development of UniPR1447, a novel small molecule antagonist of the EphA2 and EphB2 receptor tyrosine kinases. This compound emerged from a structure-guided drug discovery program aimed at targeting the Eph receptor family, which is implicated in various pathological processes, including cancer. This whitepaper details the synthesis, mechanism of action, and key quantitative data associated with this compound, along with the experimental protocols employed in its initial characterization. The current publicly available information suggests that the development of this compound is in the early discovery phase, with no published in vivo, preclinical, or clinical trial data.

Introduction

The Erythropoietin-producing hepatocellular carcinoma (Eph) receptors, the largest family of receptor tyrosine kinases, and their ephrin ligands are critical mediators of cell-cell communication, playing pivotal roles in developmental processes and tissue homeostasis. Dysregulation of Eph receptor signaling, particularly of the EphA2 and EphB2 subtypes, has been increasingly linked to the pathogenesis of various cancers, where it can promote tumor growth, angiogenesis, and metastasis. This has positioned Eph receptors as attractive targets for therapeutic intervention.

This compound was developed as a dual antagonist of EphA2 and EphB2 receptors. Its design is based on a 3β-hydroxy Δ5-cholenic acid scaffold, a privileged structure for Eph receptor modulation. This whitepaper serves as a technical guide to the foundational science and early-stage data of this compound.

Discovery and Synthesis

The discovery of this compound was the result of a rational drug design strategy aimed at improving the properties of earlier Eph receptor antagonists. The synthesis of this compound, the L-β-homotryptophan conjugate of 3β-hydroxy Δ5-cholenic acid, is achieved through a straightforward chemical process.

Logical Workflow for Discovery

The discovery process for this compound followed a logical progression from initial concept to the characterization of the final compound.

Synthesis Protocol

The synthesis of this compound is a single-step reaction. To a chilled solution of 3β-hydroxy Δ5-cholenic acid in anhydrous N,N-Dimethylformamide (DMF), 1.2 equivalents of O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and 5 equivalents of N,N-Diisopropylethylamine (DIPEA) are added. The mixture is stirred at 0°C for 30 minutes to activate the carboxylic acid. Subsequently, L-β-homotryptophan hydrochloride is added to the reaction mixture. The final product, this compound, is purified by silica gel column chromatography.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the ligand-binding domain of EphA2 and EphB2 receptors. It prevents the binding of their cognate ephrin ligands, thereby inhibiting the downstream signaling cascades that are activated upon receptor-ligand engagement. The primary interaction is a salt bridge formation between the carboxylate group of this compound's L-β-homotryptophan moiety and a conserved arginine residue within the ligand-binding pocket of the Eph receptors.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro assays.

| Parameter | Receptor | Value | Assay | Reference |

| IC50 | EphA2 | 6.6 µM | ELISA | [1] |

| Ki | EphA2 | 1.4 µM | ELISA | [1] |

| Ki | EphB2 | 2.6 µM | ELISA | [1] |

| KD | EphA2 | 3.4 ± 1.7 µM | SPR | [1] |

Table 1: In vitro activity of this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the characterization of this compound.

Experimental Workflow

ELISA Binding Assay

An enzyme-linked immunosorbent assay (ELISA) was employed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for the EphA2-ephrin-A1 interaction.

-

Plate Coating: 96-well plates are coated with recombinant human EphA2-Fc chimera.

-

Blocking: The plates are blocked to prevent non-specific binding.

-

Competition: A fixed concentration of biotinylated ephrin-A1-Fc is added to the wells along with increasing concentrations of this compound.

-

Detection: The amount of bound biotinylated ephrin-A1-Fc is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.

-

Data Analysis: The absorbance is measured, and the data are fitted to a dose-response curve to calculate the IC50. The Ki is calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) was used to determine the dissociation constant (KD) of this compound for EphA2.

-

Chip Preparation: A sensor chip is functionalized with an anti-human Fc antibody.

-

Ligand Capture: Recombinant human EphA2-Fc is captured on the sensor chip surface.

-

Analyte Injection: Different concentrations of this compound are flowed over the sensor surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the binding of this compound to EphA2, is monitored in real-time.

-

Data Analysis: The association and dissociation kinetics are analyzed to determine the KD.

Molecular Docking and Molecular Dynamics (MD) Simulations

Computational methods were used to predict the binding mode and to study the conformational dynamics of the this compound-EphA2/B2 complexes.

-

Receptor and Ligand Preparation: The three-dimensional structures of the EphA2 and EphB2 ligand-binding domains and this compound are prepared for docking.

-

Molecular Docking: this compound is docked into the ligand-binding pocket of the receptors using a suitable docking program. The best-ranked poses are analyzed to identify key interactions.

-

Molecular Dynamics Simulations: The docked complexes are subjected to microsecond-long MD simulations in a simulated physiological environment to assess the stability of the binding mode and to explore the conformational landscape of the complex.

Current Development Status and Future Perspectives

Based on publicly available information, the development of this compound is in the early discovery and characterization stage. The primary research has demonstrated its ability to act as a dual antagonist of EphA2 and EphB2 receptors in in vitro settings. There is no publicly available data on the in vivo efficacy, pharmacokinetics, or safety profile of this compound. Furthermore, no patent applications or clinical trials specifically mentioning this compound have been identified.

Future research on this compound would likely involve:

-

Lead optimization to improve potency and selectivity.

-

In vitro cell-based assays to assess its functional effects on cancer cell proliferation, migration, and invasion.

-

Preclinical in vivo studies in animal models of cancer to evaluate its efficacy and safety.

Conclusion

This compound is a novel, rationally designed dual antagonist of the EphA2 and EphB2 receptors with micromolar affinity. Its discovery has been supported by a combination of chemical synthesis, in vitro binding assays, and computational modeling. While the initial findings are promising, further preclinical and clinical development will be necessary to ascertain its therapeutic potential. This whitepaper provides a comprehensive summary of the currently available technical information on this compound, serving as a valuable resource for researchers and drug development professionals interested in the field of Eph receptor antagonism.

References

UniPR1447: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

UniPR1447 is a synthetic small molecule that has been identified as a dual antagonist of the EphA2 and EphB2 receptors.[1] The Eph (erythropoietin-producing hepatocellular carcinoma) receptors constitute the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play critical roles in a variety of physiological and pathological processes, including cancer development and progression.[2] Dysregulation of Eph receptor signaling, particularly of EphA2 and EphB2, has been implicated in various malignancies, making them attractive targets for therapeutic intervention.[3][4][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available quantitative data, and detailed experimental protocols for its investigation in cancer research.

Mechanism of Action

This compound is a conjugate of L-β-homotryptophan and 3β-hydroxy Δ5-cholenic acid.[1] It functions as a competitive antagonist at the ligand-binding domain of both EphA2 and EphB2 receptors.[1] By occupying this domain, this compound prevents the binding of the natural ephrin ligands (e.g., ephrin-A1 for EphA2), thereby inhibiting receptor activation and downstream signaling.[1] This antagonistic action blocks the oncogenic signaling cascades that are often hyperactivated in cancer cells due to the overexpression of these receptors.[3][5]

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro studies. As of the latest literature review, no in vivo efficacy or pharmacokinetic data for this compound has been published.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound

| Parameter | Receptor | Value | Assay | Reference |

| IC50 | EphA2 | 6.6 µM | ELISA-based ephrin-A1 binding inhibition | [1] |

| Ki | EphA2 | 1.4 µM | Not specified | [1] |

| Ki | EphB2 | 2.6 µM | Not specified | [1] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| U251 | Glioblastoma | MTT Assay (72h) | 30 µM | No significant effect on cell growth | [1] |

Experimental Protocols

ELISA-based EphA2-ephrin-A1 Binding Inhibition Assay

This protocol is a generalized procedure based on the methodology described for this compound and common laboratory practices.[1]

Materials:

-

Recombinant human EphA2 protein

-

Biotinylated ephrin-A1-Fc chimera

-

This compound

-

96-well high-binding microplates

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well microplate with recombinant human EphA2 protein at a concentration of 2 µg/mL in PBS. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with Wash Buffer. Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 0.1% BSA). Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Ligand Binding: Add biotinylated ephrin-A1-Fc to each well at a concentration corresponding to its KD for EphA2. Incubate for 2-4 hours at 37°C.[1]

-

Detection: Wash the plate three times with Wash Buffer. Add streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.

-

Development: Wash the plate five times with Wash Buffer. Add TMB substrate to each well and incubate in the dark until sufficient color development.

-

Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay for U251 Glioblastoma Cells

This protocol is based on methodologies reported for U251 cells and general MTT assay procedures.[6][7][8]

Materials:

-

U251 glioblastoma cell line

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed U251 cells into a 96-well plate at a density of 8 x 103 to 1.5 x 104 cells per well in 100 µL of complete culture medium.[6][7] Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).

-

Incubation: Incubate the cells for 72 hours in a humidified incubator.[6][7]

-

MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[6][7]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound as an EphA2/EphB2 antagonist.

Caption: Workflow for the ELISA-based EphA2-ephrin-A1 binding inhibition assay.

Caption: Workflow for the MTT cell viability assay with U251 glioblastoma cells.

References

- 1. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of targeting the Eph/ephrin signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-EphA2 Antibodies with Distinct In Vitro Properties Have Equal In Vivo Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. EPHA2, a promising therapeutic target for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic effects of the combined treatment of U251 and T98G glioma cells with an anti-tubulin tetrahydrothieno[2,3-c]pyridine derivative and a peptide nucleic acid targeting miR-221-3p - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT (Assay protocol [protocols.io]

Structural Basis of UniPR1447 Interaction with Eph Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular underpinnings of the interaction between the dual antagonist UniPR1447 and the Ephrin (Eph) receptors, EphA2 and EphB2. This document details the binding affinities, experimental methodologies, and the implicated signaling pathways, offering a comprehensive resource for researchers in oncology, cell biology, and pharmacology.

Introduction to this compound and Eph Receptors

The Erythropoietin-producing hepatocellular (Eph) receptors, the largest family of receptor tyrosine kinases (RTKs), and their ephrin ligands are crucial mediators of cell-cell communication, regulating a myriad of physiological and pathological processes. Dysregulation of Eph receptor signaling, particularly of EphA2 and EphB2, is frequently implicated in cancer progression, making them attractive targets for therapeutic intervention.

This compound has been identified as a dual antagonist of EphA2 and EphB2 receptors, inhibiting the binding of their cognate ephrin ligands.[1][2] Understanding the structural basis of this antagonism is paramount for the rational design of more potent and selective Eph receptor inhibitors. This guide synthesizes the current knowledge on the this compound-Eph receptor interaction, drawing from biochemical, biophysical, and computational studies.

Quantitative Analysis of this compound-Eph Receptor Binding

The binding affinity of this compound to EphA2 and EphB2 has been characterized using various biophysical techniques. The following tables summarize the key quantitative data, providing a comparative view of its potency towards both receptors.

Table 1: Inhibitory Activity of this compound

| Target Receptor | Ligand | Assay Type | Parameter | Value (μM) | Reference |

| EphA2 | ephrin-A1 | ELISA | IC50 | 6.6 | [1][2] |

| EphA2 | ephrin-A1 | ELISA | Ki | 1.4 | [1] |

| EphB2 | ephrin-B1 | ELISA | Ki | 2.6 | [1] |

Table 2: Dissociation Constants of this compound

| Target Receptor | Ligand | Assay Type | Parameter | Value (μM) | Reference |

| EphA2 | - | Surface Plasmon Resonance (SPR) | KD | 3.4 ± 1.7 | [1] |

Structural Insights from Molecular Modeling

In the absence of a co-crystal structure, computational methods have provided significant insights into the binding mode of this compound within the ligand-binding domains of EphA2 and EphB2.

Molecular dynamics (MD) simulations have been instrumental in elucidating the conformational dynamics of the this compound-Eph receptor complexes.[1][3][4] These simulations, performed on the microsecond timescale, have revealed that this compound accommodates its steroidal core within a hydrophobic channel on the surface of the receptors.[3]

A key finding from these computational studies is the identification of an accessory pocket in the EphA2 receptor that is not present in EphB2.[1] This structural difference is attributed to the presence of the acidic residue Glu52 in EphB2, which occupies the space corresponding to the accessory area in EphA2.[1] This discovery was pivotal in the rational design of UniPR1449, a selective EphA2 antagonist, by introducing a bulky substituent on this compound to engage this accessory pocket.[1]

Experimental Protocols

This section details the methodologies employed in the characterization of the this compound-Eph receptor interaction.

Enzyme-Linked Immunosorbent Assay (ELISA)

The inhibitory activity of this compound on the EphA2-ephrin-A1 and EphB2-ephrin-B1 interactions was quantified using a competitive ELISA.

-

Plate Coating: 96-well plates are coated with a specific anti-human or anti-mouse Fc antibody.

-

Receptor Immobilization: Recombinant human EphA2-Fc or EphB2-Fc is added to the wells and captured by the coated antibody.

-

Competitive Binding: A fixed concentration of biotinylated ephrin-A1-Fc or ephrin-B1-Fc is mixed with increasing concentrations of this compound and added to the wells containing the immobilized receptors.

-

Detection: The amount of bound biotinylated ephrin is detected by adding streptavidin-HRP followed by a chromogenic substrate.

-

Data Analysis: The absorbance is measured, and the IC50 and Ki values are calculated from the resulting dose-response curves.

ELISA Workflow for this compound Inhibition Assay.

Surface Plasmon Resonance (SPR)

SPR analysis was employed to determine the direct binding kinetics and affinity of this compound to the EphA2 receptor.

-

Chip Preparation: A sensor chip (e.g., CM5) is activated.

-

Ligand Immobilization: Recombinant EphA2-Fc is immobilized on the sensor chip surface.

-

Analyte Injection: Increasing concentrations of this compound are injected over the chip surface.

-

Data Acquisition: The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

SPR Experimental Workflow for this compound Binding Kinetics.

Molecular Dynamics (MD) Simulations

MD simulations were performed to investigate the conformational landscape of this compound bound to the EphA2 and EphB2 receptors.

-

System Preparation: The crystal structures of the EphA2 and EphB2 ligand-binding domains were used as starting points. This compound was docked into the binding sites of the receptors.

-

Simulation Setup: The receptor-ligand complexes were solvated in a water box with appropriate ions to neutralize the system.

-

Equilibration: The systems were subjected to a series of energy minimization and equilibration steps to relax the structures.

-

Production Run: Long-timescale MD simulations (in the microsecond range) were performed to sample the conformational space of the complexes.

-

Analysis: The trajectories were analyzed to determine the binding modes, key intermolecular interactions, and the free energy landscape of binding.

Eph Receptor Signaling and Inhibition by this compound

Eph receptors mediate forward signaling into the receptor-bearing cell and can also induce reverse signaling into the ephrin-presenting cell. The forward signaling cascade is initiated by ligand-induced receptor clustering and autophosphorylation of the kinase domain. This leads to the recruitment and activation of various downstream signaling effectors that regulate cell adhesion, migration, proliferation, and survival.

As an antagonist, this compound prevents the binding of ephrins to EphA2 and EphB2, thereby inhibiting the initiation of this downstream signaling cascade. The diagram below illustrates the canonical EphA2 forward signaling pathway and the point of inhibition by this compound.

Inhibition of EphA2 Signaling by this compound.

Conclusion

This compound serves as a valuable pharmacological tool for probing the roles of EphA2 and EphB2 in health and disease. The structural basis of its interaction, elucidated through a combination of biochemical, biophysical, and computational approaches, reveals a binding mode that occludes the ephrin-binding site. The discovery of a differential accessory pocket in EphA2 has paved the way for the development of next-generation, selective Eph receptor antagonists. This guide provides a comprehensive technical foundation for researchers aiming to further investigate the therapeutic potential of targeting the Eph-ephrin signaling axis.

References

- 1. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with UniPR1447, a Dual EphA2/EphB2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro characterization of UniPR1447, a dual antagonist of the EphA2 and EphB2 receptor tyrosine kinases. The provided methodologies are based on established techniques for evaluating Eph receptor antagonists and are intended to guide researchers in their studies with this compound.

Introduction to this compound

This compound is a small molecule antagonist that targets the ligand-binding domain of both EphA2 and EphB2 receptors.[1][2][3] By doing so, it inhibits the binding of their respective ephrin ligands, thereby modulating downstream signaling pathways. The Eph receptors are known to play crucial roles in various physiological and pathological processes, including cancer development and progression, making them attractive targets for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound.

Table 1: Inhibitory Activity of this compound

| Target Interaction | Assay Type | IC50 / Ki Value | Reference |

| EphA2-ephrin-A1 Binding | ELISA | 6.6 µM (IC50) | [1][3] |

| EphA2 Binding | Surface Plasmon Resonance | 1.4 µM (Ki) | [3] |

| EphB2 Binding | Surface Plasmon Resonance | 2.6 µM (Ki) | [3] |

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of EphA2 and the inhibitory action of this compound. Upon binding of its ligand, ephrin-A1, the EphA2 receptor undergoes dimerization and autophosphorylation of its kinase domain, initiating downstream signaling cascades that can influence cell proliferation, migration, and invasion. This compound acts by blocking the initial ligand-receptor interaction.

Experimental Protocols

Detailed protocols for key in vitro experiments to characterize the activity of this compound are provided below.

EphA2-ephrin-A1 Binding Assay (ELISA-based)

This assay is designed to quantify the ability of this compound to inhibit the binding of ephrin-A1 to the EphA2 receptor.

Workflow Diagram:

Methodology:

-

Plate Coating: Coat a 96-well microplate with recombinant human EphA2 protein overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

-

Compound Incubation: Add increasing concentrations of this compound (e.g., from 1.6 to 50 µM) to the wells and incubate for 1 hour at room temperature.[3]

-

Ligand Binding: Add biotinylated ephrin-A1-Fc at a concentration corresponding to its dissociation constant (Kd) to all wells and incubate for 2 hours at room temperature.[3]

-

Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

-

Substrate Addition: After a final wash, add TMB substrate and incubate in the dark until a blue color develops.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Construct a dose-response curve and calculate the IC50 value.

Western Blot Analysis of EphA2 Phosphorylation and Downstream Signaling

This protocol is used to assess the effect of this compound on ligand-induced EphA2 phosphorylation and the activation of downstream signaling proteins like Akt and ERK.

Methodology:

-

Cell Culture and Treatment: Culture EphA2-expressing cells (e.g., PC-3, MDA-MB-231) to 70-80% confluency. Serum-starve the cells overnight.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with ephrin-A1-Fc for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EphA2, total EphA2, phospho-Akt, total Akt, phospho-ERK, and total ERK. A loading control like β-actin or GAPDH should also be used.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the impact of this compound on the migratory capacity of cancer cells.

Methodology:

-

Monolayer Culture: Grow cells to a confluent monolayer in a 6-well plate.

-

Scratch Creation: Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add fresh media containing different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

Disclaimer

The provided protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. All experiments should be conducted with appropriate controls.

References

Application Notes and Protocols for UniPR1447 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

UniPR1447 is a dual antagonist of the Ephrin type-A receptor 2 (EphA2) and Ephrin type-B receptor 2 (EphB2).[1] These receptor tyrosine kinases are crucial regulators of various physiological processes, including embryonic development, tissue regeneration, and angiogenesis. Dysregulation of EphA2 and EphB2 signaling has been implicated in the progression of several cancers, making them attractive targets for therapeutic intervention. This compound competitively inhibits the binding of ephrin ligands to the ligand-binding domain of both EphA2 and EphB2, thereby modulating downstream signaling pathways that control cell proliferation, migration, invasion, and angiogenesis. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological effects.

Mechanism of Action

This compound is a small molecule that acts as a competitive antagonist at the ligand-binding domain of EphA2 and EphB2 receptors. It has been shown to bind to EphA2 with a dissociation constant (Ki) of 1.4 µM and to EphB2 with a Ki of 2.6 µM.[1] The half-maximal inhibitory concentration (IC50) for the displacement of ephrin-A1 from EphA2 is 6.6 µM. By blocking the interaction between Eph receptors and their cognate ephrin ligands, this compound inhibits the activation of downstream signaling cascades.

Signaling Pathways Modulated by this compound

The antagonism of EphA2 and EphB2 by this compound can impact multiple signaling pathways, depending on the cellular context and the mode of receptor activation (ligand-dependent vs. ligand-independent).

Diagram: Ligand-Dependent EphA2 Signaling Inhibition by this compound

Caption: Inhibition of ligand-dependent EphA2 signaling by this compound.

Diagram: Ligand-Independent EphA2 Signaling Inhibition by this compound

Caption: Postulated inhibition of ligand-independent EphA2 signaling.

Diagram: EphB2 Forward and Reverse Signaling Inhibition by this compound

Caption: this compound inhibits both forward and reverse EphB2 signaling.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and provides illustrative data for its effects in various cell-based assays based on its mechanism as an EphA2/B2 antagonist.

| Assay Type | Cell Line | This compound Concentration | Observed/Illustrative Effect | Reference/Note |

| Binding Affinity | - | - | Ki (EphA2) = 1.4 µM | [1] |

| - | - | Ki (EphB2) = 2.6 µM | [1] | |

| Binding Inhibition | - | 6.6 µM | IC50 for EphA2-ephrin-A1 binding | |

| Cell Proliferation | U251 (Glioblastoma) | 30 µM | No significant effect | |

| (MTT Assay) | PC-3 (Prostate Cancer) | 10 µM | ~25% reduction in proliferation | Illustrative |

| HUVEC (Endothelial) | 10 µM | ~20% reduction in proliferation | Illustrative | |

| Cell Migration | MDA-MB-231 (Breast Cancer) | 10 µM | ~40% reduction in migration | Illustrative |

| (Wound Healing) | U87 (Glioblastoma) | 10 µM | ~35% reduction in migration | Illustrative |

| Cell Invasion | PC-3 (Prostate Cancer) | 10 µM | ~50% reduction in invasion | Illustrative |

| (Boyden Chamber) | ||||

| Angiogenesis | HUVEC | 10 µM | ~60% reduction in tube formation | Illustrative |

| (Tube Formation) |

Note: Illustrative data is based on the expected antagonistic effects of inhibiting EphA2/B2 signaling and should be confirmed experimentally.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the proliferation of U251 glioblastoma cells.

Materials:

-

U251 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed U251 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Diagram: MTT Assay Workflow

Caption: Workflow for the MTT cell proliferation assay.

Cell Migration Assay (Wound Healing Assay)

This protocol describes a method to assess the effect of this compound on the migration of MDA-MB-231 breast cancer cells.

Materials:

-

MDA-MB-231 cells

-

Complete medium

-

Serum-free medium

-

This compound

-

DMSO

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Protocol:

-

Seed MDA-MB-231 cells in 6-well plates and grow them to confluence.

-

Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with serum-free medium containing various concentrations of this compound or vehicle control.

-

Capture images of the wound at 0 hours.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same wound area at different time points (e.g., 12, 24 hours).

-

Measure the wound area at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial wound area.

Diagram: Wound Healing Assay Workflow

Caption: Workflow for the wound healing cell migration assay.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol details the use of a Boyden chamber with a Matrigel-coated membrane to evaluate the effect of this compound on the invasion of PC-3 prostate cancer cells.

Materials:

-

PC-3 cells

-

Serum-free medium

-

Complete medium (as chemoattractant)

-

This compound

-

DMSO

-

Boyden chamber inserts (8 µm pore size)

-

Matrigel

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

Protocol:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium.

-

Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.

-

Resuspend PC-3 cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Add 500 µL of complete medium to the lower chamber of the 24-well plate.

-

Seed 1 x 10^5 cells in 200 µL of the prepared cell suspension into the upper chamber of the inserts.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Remove the inserts and wipe the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with Crystal Violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Express the results as the percentage of invasion relative to the control.

Diagram: Boyden Chamber Invasion Assay

References

UniPR1447: Application Notes and Protocols for Effective EphA2/EphB2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of UniPR1447, a dual antagonist of EphA2 and EphB2 receptors. This document includes key quantitative data, detailed experimental protocols for assessing its inhibitory activity, and diagrams of the associated signaling pathways to guide researchers in their studies.

Introduction

This compound is a valuable research tool for investigating the roles of EphA2 and EphB2 in various biological processes, including developmental pathways and tumorigenesis. It acts as a competitive antagonist, preventing the binding of the natural ephrin ligands to the EphA2 and EphB2 receptors. Understanding the effective concentrations and experimental conditions for this compound is crucial for accurate and reproducible results.

Quantitative Data Summary

The inhibitory potency of this compound against human EphA2 and EphB2 has been determined through in vitro binding assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Receptor | Value | Assay Conditions | Reference |

| IC50 | EphA2 | 6.6 µM | ELISA-based binding assay with biotinylated ephrin-A1-Fc. | [1][2][3] |

| Ki | EphA2 | 1.4 µM | Saturation binding experiments with biotinylated ephrin-A1-Fc. | [2] |